1-aminomethyl-hexahydro-2H-azepin-2-one
Description
1-Aminomethyl-hexahydro-2H-azepin-2-one is a seven-membered lactam derivative featuring a hexahydroazepine (caprolactam) backbone substituted with an aminomethyl group at the 1-position. This compound belongs to the azepinone family, which is characterized by a nitrogen-containing heterocyclic ring system. Azepinones are pharmacologically significant due to their structural similarity to natural alkaloids and their ability to interact with biological targets such as opioid receptors . For example, Meptazinol, a synthetic hexahydroazepine derivative, exhibits mixed opioid agonist-antagonist activity and is used clinically for pain management .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(aminomethyl)azepan-2-one |
InChI |
InChI=1S/C7H14N2O/c8-6-9-5-3-1-2-4-7(9)10/h1-6,8H2 |
InChI Key |
MBZUCKXSDGDNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 1-aminomethyl-hexahydro-2H-azepin-2-one and related compounds:
Key Observations :
- Substituent Effects: The presence of an aminomethyl group in the target compound distinguishes it from analogs like 1-methylhexahydro-2H-azepin-2-one, which lacks functional groups capable of hydrogen bonding. This substitution likely enhances solubility and receptor interactions .
- Pharmacological Activity: Meptazinol’s intermediate (I) shares the hexahydroazepinone core but includes a 3-oxocyclohexenyl group, contributing to its dual opioid activity. The target compound’s aminomethyl group may similarly modulate receptor affinity but requires empirical validation .
- Synthetic Utility: Chloroacetyl and azido derivatives (e.g., 1-(2-azido-4-chlorobenzoyl)hexahydro-2H-azepin-2-one) serve as intermediates for click chemistry or further functionalization, highlighting the versatility of the azepinone scaffold .
Pharmacological and Physicochemical Properties
- Meptazinol Derivatives: Substitution at the 3-position (e.g., hydroxyphenyl or ethyl groups) is critical for opioid activity. For instance, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS 71556-74-6) shows enhanced metabolic stability compared to earlier analogs .
- Sodium Salts : Hexahydro-2H-azepin-2-one sodium salt (CAS 2123-24-2) demonstrates improved aqueous solubility, making it suitable for formulation studies .
- Chiral Analogs: The (R)-enantiomer of 3-amino-1-ethylhexahydro-2H-azepin-2-one (156.23 g/mol) underscores the importance of stereochemistry in drug design, as enantiomers often exhibit divergent biological activities .
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